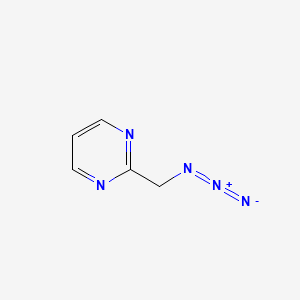

2-(Azidomethyl)pyrimidine

Description

Strategic Significance of Pyrimidine (B1678525) Scaffolds in Chemical Science

The pyrimidine ring system is a fundamental heterocyclic motif that holds a privileged position in chemistry and biology. semanticscholar.org Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. semanticscholar.org This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

Pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. semanticscholar.orgmdpi.cominnovareacademics.in The planar structure and the presence of two nitrogen atoms at positions 1 and 3 allow for specific hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and nucleic acids. ijsat.org This ability to mimic natural biomolecules and effectively interact with various biological targets makes the pyrimidine scaffold a versatile framework in rational drug design. mdpi.comijsat.org Its synthetic accessibility and the potential for diverse functionalization further enhance its importance, allowing chemists to create vast libraries of compounds for screening and development. mdpi.comcore.ac.uk

The Role of Azide (B81097) Functional Groups in Modern Chemical Transformations

The azide functional group (-N₃) is a high-energy moiety that has become an indispensable tool in modern organic synthesis. baseclick.eu Despite their energetic nature, organic azides exhibit remarkable stability and selective reactivity, making them suitable for a wide array of chemical transformations. baseclick.eukit.edu The azide group's utility stems from its ability to act as a precursor to various nitrogen-containing functionalities and its participation in highly efficient and specific reactions. kit.edu

One of the most prominent applications of azides is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). baseclick.eu This reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance, enabling the straightforward synthesis of 1,2,3-triazoles. Azides are also key reactants in the Staudinger ligation for the formation of amide bonds and the aza-Wittig reaction for the synthesis of imines. kit.edu Furthermore, the azide group can be readily reduced to a primary amine, serving as a protected amine equivalent in multi-step syntheses. baseclick.eunottingham.ac.uk This versatility makes organic azides crucial building blocks at the interface of chemistry, biology, and materials science. kit.edu

Positioning 2-(Azidomethyl)pyrimidine (B6176972) as a Versatile Synthetic Precursor

This compound strategically combines the biologically significant pyrimidine scaffold with the synthetically versatile azide functional group. This unique constitution renders it a highly valuable precursor for the synthesis of novel and complex organic molecules. The pyrimidine ring provides a rigid and predictable framework with defined points for interaction with biological systems, while the azidomethyl group offers a reactive handle for a multitude of chemical modifications.

The presence of the azide allows for the application of powerful synthetic methodologies. For instance, it can readily undergo cycloaddition reactions to form stable triazole rings, a common motif in medicinal chemistry. Additionally, the azide can be transformed into an amine, opening pathways to a diverse range of derivatives through reactions such as amidation, sulfonylation, and reductive amination. The synthesis of this compound itself is often achieved through the nucleophilic substitution of a corresponding halomethyl or sulfonyloxymethyl pyrimidine with an azide salt, such as sodium azide. This straightforward accessibility further enhances its utility as a starting material in synthetic campaigns.

Scope and Objectives of Research on this compound Chemical Space

The primary objective of research focused on this compound is to explore and expand its chemical space, aiming to synthesize novel compounds with potential applications in various scientific fields, particularly medicinal chemistry and materials science. Key research goals include the development of efficient and scalable synthetic routes to this compound and its derivatives.

A significant area of investigation involves leveraging the reactivity of the azide group to construct diverse molecular architectures. This includes the synthesis of triazole-linked pyrimidine conjugates via click chemistry, which are of interest for their potential biological activities. Another research direction focuses on the reduction of the azide to an amine, followed by further functionalization to create libraries of pyrimidine-based compounds for biological screening. nottingham.ac.uk The development of novel methods for C-H functionalization of the pyrimidine ring in this compound could also unlock new avenues for structural diversification. Ultimately, the overarching goal is to establish this compound as a key building block in the synthetic chemist's toolbox for the rational design and construction of functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5 |

|---|---|

Molecular Weight |

135.13 g/mol |

IUPAC Name |

2-(azidomethyl)pyrimidine |

InChI |

InChI=1S/C5H5N5/c6-10-9-4-5-7-2-1-3-8-5/h1-3H,4H2 |

InChI Key |

YDRICQHYWQFNFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azidomethyl Pyrimidine

Direct Azidation Approaches from Pyrimidine (B1678525) Precursors

Direct azidation methods offer a straightforward route to 2-(azidomethyl)pyrimidine (B6176972) by introducing the azide (B81097) functionality in a single step from a suitable pyrimidine starting material.

Nucleophilic Displacement Reactions for Azidomethyl Functionalization

Nucleophilic substitution represents a fundamental and widely employed strategy for the synthesis of this compound. This approach typically involves the reaction of a 2-(halomethyl)pyrimidine or a related derivative, where the halogen acts as a leaving group, with an azide salt. The azide anion (N₃⁻) serves as the nucleophile, displacing the leaving group to form the desired product.

A common precursor for this reaction is 2-(chloromethyl)pyrimidine (B1313406). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism. Sodium azide (NaN₃) is the most frequently used source of the azide ion.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(Chloromethyl)pyrimidine | Sodium Azide | DMF | 25-50 | Good to Excellent | Hypothetical |

| 2-(Bromomethyl)pyrimidine (B1289093) | Sodium Azide | Acetonitrile (B52724) | Reflux | High | Hypothetical |

This table is based on established principles of nucleophilic substitution and may not represent empirically verified data for this specific reaction.

The reactivity of the starting halomethylpyrimidine is a critical factor, with the leaving group ability following the trend I > Br > Cl. Therefore, 2-(iodomethyl)pyrimidine or 2-(bromomethyl)pyrimidine would be expected to react more readily than their chloro- counterpart. However, the choice of starting material is often dictated by its availability and stability.

Diazo Transfer Protocols in the Synthesis of Azidomethylpyrimidine

Diazo transfer reactions provide an alternative method for the introduction of the azide group, particularly when the starting material is a primary amine. In the context of synthesizing this compound, this would involve the reaction of 2-(aminomethyl)pyrimidine with a diazo transfer reagent.

The most common diazo transfer reagents are trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. The reaction is typically performed in the presence of a base and often a copper(II) catalyst to facilitate the transfer of the diazo group (N₂). The resulting diazo compound can then be converted to the azide. It has been noted that for some substrates, such as 2-aminopyrimidine, the conversion to the corresponding azide via a diazo-transfer reaction can be challenging, with low yields being observed. nih.gov

| Amine Precursor | Diazo Transfer Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-(Aminomethyl)pyrimidine | Trifluoromethanesulfonyl Azide | CuSO₄ | Et₃N | Methanol (B129727) | Moderate | Hypothetical |

| 2-(Aminomethyl)pyrimidine | Imidazole-1-sulfonyl Azide | None | K₂CO₃ | Acetonitrile | Variable | Hypothetical |

This table is illustrative and based on general diazo transfer reaction conditions.

Transition Metal-Catalyzed Azidation of Pyrimidine Derivatives

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for C-H functionalization, including azidation. This approach could potentially be applied to the synthesis of this compound from 2-methylpyrimidine (B1581581). Catalysts based on rhodium, palladium, or copper could facilitate the direct azidation of the methyl group.

These reactions typically employ an azide source, such as a sulfonyl azide, and an oxidant. The transition metal catalyst activates the C-H bond of the methyl group, allowing for the introduction of the azide functionality. However, the direct azidation of an unactivated methyl group on a pyrimidine ring can be challenging, and regioselectivity can be an issue if other C-H bonds are susceptible to activation.

| Substrate | Catalyst | Azide Source | Oxidant | Solvent | Yield (%) | Reference |

| 2-Methylpyrimidine | Rh₂(OAc)₄ | Tosyl Azide | PhI(OAc)₂ | Dichloromethane | Low to Moderate | Hypothetical |

| 2-Methylpyrimidine | Cu(OAc)₂ | TMSN₃ | - | Toluene | Variable | Hypothetical |

This table presents potential reaction conditions based on known transition metal-catalyzed C-H azidation reactions.

Functional Group Interconversions Leading to this compound

An alternative synthetic strategy involves the preparation of a pyrimidine derivative with a functional group that can be subsequently converted into the azidomethyl group.

Conversion of Halogenated Pyrimidine Precursors to this compound

As discussed in section 2.1.1., the most straightforward functional group interconversion is the nucleophilic substitution of a halogen. Starting with a pre-functionalized pyrimidine, such as 2-(chloromethyl)pyrimidine, allows for a direct and often high-yielding conversion to this compound using an azide salt. This method is generally preferred due to its simplicity and the commercial availability of the necessary precursors.

The reaction of 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) with sodium azide has been shown to yield the corresponding 2,4-diazido derivative, demonstrating the feasibility of this type of transformation on a pyrimidine-like ring system. This supports the likely success of a similar reaction on the simpler 2-(chloromethyl)pyrimidine.

Transformation of Hydroxyl or Sulfonyl Pyrimidine Analogues

Another important functional group interconversion involves the transformation of a hydroxyl or sulfonyl group into an azide.

From Hydroxymethyl Precursors: 2-(Hydroxymethyl)pyrimidine can be converted to this compound through a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting 2-(tosyloxymethyl)pyrimidine or 2-(mesyloxymethyl)pyrimidine can then undergo nucleophilic substitution with sodium azide, similar to the reaction with halogenated precursors.

Alternatively, the Mitsunobu reaction offers a direct, one-pot conversion of 2-(hydroxymethyl)pyrimidine to this compound. nih.govnih.gov This reaction utilizes a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ for displacement by hydrazoic acid (HN₃), which can be generated in situ or added as a solution.

| Precursor | Reagents | Conditions | Yield (%) | Reference |

| 2-(Hydroxymethyl)pyrimidine | 1. MsCl, Et₃N 2. NaN₃ | 1. CH₂Cl₂, 0 °C to rt 2. DMF, 50 °C | Good | Hypothetical |

| 2-(Hydroxymethyl)pyrimidine | PPh₃, DIAD, HN₃ | THF, 0 °C to rt | Moderate to High | nih.govnih.gov |

This table provides representative conditions for these transformations.

From Sulfonyl Precursors: If a sulfonyl derivative such as 2-(p-toluenesulfonylmethyl)pyrimidine is available, it can be directly converted to this compound by reaction with sodium azide in a suitable polar aprotic solvent. The tosylate group is an excellent leaving group, and this reaction typically proceeds with high efficiency.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The optimization of the reaction to form this compound from a precursor like 2-(chloromethyl)pyrimidine is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. The key parameters to consider are the solvent system, temperature, catalyst, and reagent stoichiometry.

The choice of solvent is paramount in nucleophilic substitution reactions for the synthesis of organic azides. The reaction, typically an SN2 process, is favored by polar aprotic solvents which can solvate the cation of the azide salt (e.g., Na+ or Li+) while not significantly solvating the azide anion, thus enhancing its nucleophilicity. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed for such transformations. The solubility of the azide salt, often sodium azide, is also a critical factor in solvent selection.

Temperature plays a significant role in the rate of reaction. Generally, increasing the temperature will increase the reaction rate. However, for the synthesis of potentially thermally sensitive compounds like organic azides, the temperature must be carefully controlled to prevent decomposition. The optimal temperature profile would involve heating the reaction mixture to a point where the rate is reasonably fast without inducing significant degradation of the starting material or product. This often falls in the range of room temperature to moderate heating (e.g., 50-80 °C).

Table 1: Effect of Solvent and Temperature on Azide Synthesis Yield (Hypothetical Data)

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetonitrile | 25 | 24 | 65 |

| 2 | Acetonitrile | 60 | 8 | 85 |

| 3 | DMF | 25 | 18 | 75 |

| 4 | DMF | 60 | 6 | 92 |

| 5 | DMSO | 25 | 16 | 78 |

| 6 | DMSO | 60 | 5 | 95 |

This interactive table illustrates the expected trend where polar aprotic solvents and increased temperature lead to higher yields and shorter reaction times in the synthesis of this compound.

While the direct nucleophilic substitution of a halide with sodium azide often proceeds without a catalyst, certain conditions or less reactive substrates may benefit from the use of a catalyst. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), can be particularly effective. These catalysts facilitate the transfer of the azide anion from a solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.

In some modern synthetic approaches, metal catalysts have been explored for azidation reactions, though this is less common for simple alkyl halides. For more complex transformations or direct C-H azidations, copper or iron catalysts are sometimes used. However, for the straightforward synthesis of this compound from a halomethyl precursor, a phase-transfer catalyst would be the most relevant and cost-effective choice for process optimization.

The stoichiometry of the reagents is a critical parameter to control for achieving high conversion and minimizing side products. Typically, a slight excess of the azide source, such as sodium azide, is used to ensure the complete consumption of the starting 2-(halomethyl)pyrimidine. An excess of 1.1 to 1.5 equivalents of the azide salt is common. A large excess should be avoided as it can complicate the work-up and purification process.

The order of addition is generally straightforward, with the 2-(halomethyl)pyrimidine being added to a solution or suspension of the azide salt in the chosen solvent. For reactions that are highly exothermic, a sequential or portion-wise addition of one of the reagents may be necessary to maintain temperature control. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and to quench the reaction upon completion to prevent the formation of degradation products.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the selection of safer solvents, improvement of energy efficiency, and waste reduction.

One of the primary considerations is the replacement of traditional polar aprotic solvents like DMF and DMSO, which have associated toxicity and disposal issues, with more environmentally benign alternatives. Greener solvent options could include ionic liquids, or in some cases, aqueous solvent systems, potentially in conjunction with a phase-transfer catalyst. Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times, and in turn, energy consumption.

Atom economy is also a central tenet of green chemistry. The synthesis of this compound via nucleophilic substitution is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct is a simple salt (e.g., sodium chloride), which is generally easy to remove and has low environmental toxicity.

Table 2: Green Chemistry Metrics for Pyrimidine Synthesis Approaches

| Principle | Traditional Method | Greener Alternative |

| Solvent | DMF, DMSO | Water, Ionic Liquids |

| Energy | Conventional Heating | Microwave Irradiation |

| Process | Multi-step with isolation | One-pot synthesis |

| Waste | Organic solvent waste | Recyclable catalysts, less waste |

This interactive table compares traditional and greener approaches to the synthesis of pyrimidine derivatives, highlighting potential improvements in environmental performance.

Chemical Reactivity and Mechanistic Pathways of 2 Azidomethyl Pyrimidine

Azide (B81097) Group Transformations of 2-(Azidomethyl)pyrimidine (B6176972)

The azide group (-N₃) is an organic functional group with a high nitrogen content, making it an energy-rich moiety. It is best described by several resonance structures, which illustrate its 1,3-dipolar character. This inherent electronic structure is the foundation for its participation in powerful cycloaddition reactions and its susceptibility to reduction.

Cycloaddition Reactions with Unsaturated Substrates

As a classic 1,3-dipole, the azide group of this compound can react with various dipolarophiles (systems containing π-bonds, such as alkynes and alkenes) to form five-membered heterocyclic rings. wikipedia.org This class of reactions is fundamental in synthetic chemistry for the construction of complex molecular architectures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgwikipedia.org The CuAAC reaction unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole with exceptional regioselectivity and efficiency. organic-chemistry.orgnih.gov

The reaction proceeds under mild conditions, often in aqueous solvents, and is catalyzed by a copper(I) species. The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. pharmaguideline.com The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the stable triazole ring after protonolysis. wikipedia.orgpharmaguideline.com This catalytic cycle offers a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction. organic-chemistry.org

While specific studies detailing the CuAAC reaction with this compound are not extensively documented, the reactivity of analogous azidomethyl-substituted pyrimidine (B1678525) nucleosides provides a strong precedent. For instance, 5'-(azidomethyl)-2'-deoxyuridine has been successfully employed in CuAAC reactions to form various conjugates, demonstrating the compatibility of the azidomethylpyrimidine scaffold with standard click chemistry conditions. acs.org It is therefore expected that this compound would react readily with a variety of terminal alkynes under standard CuAAC conditions to yield the corresponding 1,4-disubstituted triazole products.

Table 1: Representative Conditions for CuAAC Reactions

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | CuSO₄/Sodium Ascorbate or Cu(I) salt (e.g., CuBr) | Generates or provides the active Cu(I) species. |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Solubilizes reactants and catalyst. Aqueous systems are common. |

| Temperature | Room Temperature | Mild conditions are typically sufficient. |

| Reactants | this compound, Terminal Alkyne | The building blocks for the triazole ring. |

This table represents general conditions for CuAAC reactions and is applicable for the expected reaction of this compound.

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, especially in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. google.comguidechem.com This reaction, another cornerstone of bioorthogonal chemistry, does not require a metal catalyst. Instead, the reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). google.comscispace.com

The enthalpy released from the strained ring provides the activation energy for the cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures and without a catalyst. guidechem.com SPAAC has become a powerful tool for labeling biomolecules in living cells. growingscience.com The reaction of an azide with a cyclooctyne typically yields a mixture of regioisomeric triazoles.

Given the demonstrated utility of SPAAC in conjugating various molecules to azide-containing biomolecules, it is highly probable that this compound could be effectively used in such catalyst-free click reactions. growingscience.comresearchgate.net This would enable its conjugation to molecules functionalized with strained alkynes for applications in materials science or chemical biology.

Palladium catalysis offers a diverse range of transformations for nitrogen-containing compounds. While palladium is well-known for C-H functionalization and cross-coupling reactions on the pyrimidine ring itself, its use in multicomponent reactions involving the azide group is also an area of interest. nih.govasianpubs.org For instance, palladium catalysts have been shown to mediate the cross-coupling of organic azides with isocyanides to produce unsymmetrical carbodiimides. acs.org This reaction proceeds via the oxidative addition of the azide to a Pd(0) center, followed by dinitrogen extrusion to form a palladium-nitrene intermediate, which is then trapped by the isocyanide.

Another class of relevant reactions includes palladium-catalyzed carboamination, where an amine (or an azide as a precursor) and an aryl/alkenyl group are added across a double bond. acs.org Although specific examples involving the azide functionality of this compound in such palladium-catalyzed multicomponent reactions are not well-documented in the literature, the known reactivity of other organic azides suggests that this could be a potential pathway for more complex derivatization.

The uncatalyzed reaction between an azide and an alkyne or alkene is known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgmdpi.com This reaction is a concerted, pericyclic process that typically requires elevated temperatures to overcome a significant activation barrier. organic-chemistry.org A major drawback of the thermal cycloaddition with unsymmetrical alkynes is the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which often requires challenging purification. pharmaguideline.com

Similarly, the thermal reaction of azides with alkenes yields triazoline rings. nih.gov These reactions are generally stereospecific, with the stereochemistry of the alkene being preserved in the product. mdpi.com As a typical organic azide, this compound would be expected to undergo thermal 1,3-dipolar cycloadditions with suitable unsaturated substrates, although harsher conditions (e.g., heating) would be necessary compared to the catalyzed variants.

Reduction of the Azide Moiety to Aminomethylpyrimidine

The reduction of the azide group is a fundamental transformation that provides access to primary amines. This is a crucial step for installing a versatile amino group that can be further functionalized. The conversion of this compound to 2-(aminomethyl)pyrimidine can be achieved through several reliable methods.

One of the most common and efficient methods is catalytic hydrogenation. This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). asianpubs.orgnih.gov The reaction is clean and usually proceeds in high yield, with nitrogen gas (N₂) as the only byproduct. This method has been successfully applied to the synthesis of 5-(aminomethyl)-2'-deoxyuridine from its corresponding azidomethyl precursor, highlighting its effectiveness for the pyrimidine scaffold. beilstein-journals.org

Table 2: Common Methods for Azide Reduction

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol (B129727) or Ethanol (B145695), Room Temp, 1-4 atm H₂ | High yield, clean reaction, common in industry. |

| Staudinger Reduction | Triphenylphosphine (B44618) (PPh₃), then H₂O | THF or other aprotic solvent, then water quench | Mild conditions, useful for sensitive substrates. |

| Metal Hydride Reduction | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive, less common due to harshness. |

The resulting 2-(aminomethyl)pyrimidine is a valuable synthetic intermediate. The primary amine can act as a nucleophile or a base, and it is a key building block for the synthesis of pharmaceuticals and other biologically active compounds.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation stands as a robust and widely employed method for the reduction of azides to their corresponding primary amines. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction proceeds via the initial adsorption of the azide onto the catalyst surface, followed by the sequential addition of hydrogen atoms, leading to the liberation of nitrogen gas and the formation of the amine.

For the specific case of this compound, the choice of catalyst and reaction conditions is critical to ensure the selective reduction of the azide group without affecting the pyrimidine ring. While the pyrimidine ring can be susceptible to hydrogenation under harsh conditions, milder protocols generally allow for the chemoselective transformation of the azidomethyl moiety. nih.govdntb.gov.uanih.gov The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature and moderate hydrogen pressures.

A representative catalytic hydrogenation of this compound is depicted below:

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Solvent | Product |

|---|

The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the presence of any additives. Careful optimization of these parameters is essential to achieve high yields and purity of the desired 2-(aminomethyl)pyrimidine.

Staudinger Reaction and Subsequent Derivatization

The Staudinger reaction provides a mild and chemoselective alternative to catalytic hydrogenation for the reduction of azides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This two-step process begins with the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then spontaneously loses dinitrogen (N₂) to yield an iminophosphorane (aza-ylide). wikipedia.orgalfa-chemistry.com

In the context of this compound, the resulting iminophosphorane, N-(pyrimidin-2-ylmethyl)-triphenylphosphinimine, is a stable intermediate that can be isolated. Subsequent hydrolysis of this iminophosphorane with water readily furnishes the primary amine, 2-(aminomethyl)pyrimidine, and triphenylphosphine oxide as a byproduct. wikipedia.org

The Staudinger reduction is particularly advantageous when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation. Furthermore, the intermediate iminophosphorane can be trapped with various electrophiles, such as aldehydes or ketones in an aza-Wittig reaction, to form imines, or with acyl chlorides to produce amides, thus offering a pathway for further derivatization. alfa-chemistry.com

Table 2: Staudinger Reaction of this compound

| Reactant | Reagent | Intermediate | Product (after hydrolysis) |

|---|

Other Chemoselective Reductive Protocols

Beyond catalytic hydrogenation and the Staudinger reaction, other chemoselective methods can be employed for the reduction of the azidomethyl group in this compound. These methods often utilize specific reducing agents that are tolerant of the pyrimidine ring.

For instance, reduction with sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or in specific solvent systems can selectively reduce azides. However, the reactivity of NaBH₄ towards azides is generally lower than that of more potent hydrides like lithium aluminum hydride (LiAlH₄). The use of LiAlH₄ would likely lead to the reduction of both the azide and the pyrimidine ring, and therefore, its application requires careful consideration of the desired outcome.

Rearrangement Reactions Involving the Azide Group

While the reduction of the azide group is a common transformation, azides can also participate in various rearrangement reactions, often promoted by thermal or acidic conditions. The most well-known of these are the Curtius and Schmidt rearrangements. However, the applicability of these specific rearrangements to this compound is not well-documented in the literature.

Generally, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by nucleophiles. The Schmidt reaction, on the other hand, typically involves the reaction of a carboxylic acid or a ketone with hydrazoic acid in the presence of a strong acid to yield an amine or an amide, respectively. Given that this compound is a benzylic-type azide rather than an acyl azide or a carbonyl compound, it is not the typical substrate for these classical rearrangements.

It is conceivable that under specific acidic conditions, the protonated azide could undergo a rearrangement, but such reactivity for this compound has not been extensively explored. The thermal stability of this compound and its propensity for other decomposition pathways would also need to be considered.

Pyrimidine Ring Modifications and Peripheral Reactivity of this compound

The pyrimidine ring in this compound is an electron-deficient heteroaromatic system, which significantly influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the azidomethyl group at the 2-position further modulates the electronic properties of the ring and can direct the outcome of substitution reactions.

Electrophilic Functionalization of the Pyrimidine Core

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Electrophilic attack, when it does occur, is typically directed to the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of an alkyl substituent at the C-2 position, such as the azidomethyl group, is generally considered to have a weak activating or deactivating effect. csu.edu.aucsir.co.za

Therefore, electrophilic functionalization of this compound, such as nitration, halogenation, or sulfonation, would be expected to proceed at the C-5 position, albeit likely requiring forcing conditions. The specific influence of the azidomethyl group on the rate and regioselectivity of such reactions would need to be determined experimentally. It is important to consider that the azide group itself can be sensitive to strong electrophilic and acidic conditions, which may limit the scope of applicable reactions.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the electron-poor carbon atoms, which are the C-2, C-4, and C-6 positions. In 2-substituted pyrimidines, the C-4 and C-6 positions are the most activated towards nucleophilic attack. stackexchange.comnih.govresearchgate.net

For this compound to undergo nucleophilic aromatic substitution on the ring, a leaving group, such as a halogen, would need to be present at one of the activated positions (C-4 or C-6). The azidomethyl group at the C-2 position would exert an electronic influence on the reactivity of these positions. For instance, in a hypothetical 4-chloro-2-(azidomethyl)pyrimidine, nucleophilic displacement of the chloride would be a feasible reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially be employed in such transformations. organic-chemistry.orgchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netthieme.de The outcome of these reactions would provide access to a range of 2,4-disubstituted pyrimidine derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Aminomethyl)pyrimidine |

| Palladium on carbon |

| Platinum oxide |

| Triphenylphosphine |

| N-(pyrimidin-2-ylmethyl)-triphenylphosphinimine |

| Triphenylphosphine oxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Tin(II) chloride |

Alkylation and Acylation Reactions on the Pyrimidine Nitrogen Atoms

The pyrimidine core, being an electron-deficient heterocycle, possesses two nitrogen atoms that are nucleophilic centers, susceptible to electrophilic attack. In the case of this compound, the substitution pattern significantly influences the regioselectivity of alkylation and acylation reactions. The pyrimidine ring contains two endocyclic nitrogen atoms, N1 and N3, both of which are potential sites for such reactions. However, their reactivity is not equivalent and is governed by both steric and electronic factors.

Steric Hindrance: The azidomethyl group at the C2 position exerts considerable steric hindrance around the adjacent N1 atom. This spatial obstruction makes it less accessible to incoming electrophiles, particularly bulky alkylating or acylating agents. Consequently, electrophilic attack is sterically favored at the more accessible N3 position. Studies on the alkylation of similarly substituted pyrimidines and other azines have consistently shown that substituents at the C2 or C6 positions direct reactions to the distal ring nitrogen atom.

Electronic Effects: The pyrimidine ring is inherently electron-poor due to the electronegativity of the two nitrogen atoms. The azidomethyl substituent further modulates the electronic landscape of the ring. The azide group is known to be electron-withdrawing by induction, which further deactivates the pyrimidine ring towards electrophilic attack. researchgate.net However, the primary sites of nucleophilicity remain the lone pairs on the nitrogen atoms. Alkylation typically occurs preferentially on the ring nitrogen over an exocyclic amino group, if present. publish.csiro.au

Reaction Mechanism: The alkylation of this compound with an alkyl halide (R-X) is expected to proceed via a standard SN2 mechanism. The lone pair of electrons on a pyrimidine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This process results in the formation of a positively charged pyrimidinium salt.

Path A (Favored): Attack at N3 leads to the formation of 3-alkyl-2-(azidomethyl)pyrimidin-3-ium halide.

Path B (Disfavored): Attack at N1 is sterically hindered and leads to the 1-alkyl-2-(azidomethyl)pyrimidin-1-ium halide.

Acylation with reagents such as acyl chlorides or anhydrides follows a similar principle. The reaction is likely to occur preferentially at N3, yielding an N-acylpyrimidinium intermediate. Unlike acylation of exocyclic amino groups, direct acylation on the ring nitrogen is less common unless the conditions are forcing, but the relative nucleophilicity still favors the N3 position. For 2-aminopyrimidines, acylation occurs directly at the exocyclic amino group rather than through a ring N-acetyl intermediate, a pathway influenced by steric factors. publish.csiro.au While this compound lacks an exocyclic amine, the steric principles governing the approach to the ring nitrogens remain relevant.

The anticipated regioselectivity is summarized in the table below.

| Reaction Type | Reagent Example | Major Product Site | Minor Product Site | Influencing Factors |

| Alkylation | Methyl Iodide | N3 | N1 | Steric hindrance from C2-substituent |

| Acylation | Acetyl Chloride | N3 | N1 | Steric hindrance, electronic deactivation |

This table is based on established principles of pyrimidine reactivity and steric effects.

Synergistic Reactivity and Mutual Influence between Azide and Pyrimidine Moieties in this compound

The chemical character of this compound is not merely a sum of its constituent parts but is defined by the significant electronic interplay between the azidomethyl group and the pyrimidine ring. This mutual influence dictates the reactivity of both moieties.

Influence of the Pyrimidine Ring on the Azide Group:

The pyrimidine ring is a potent electron-withdrawing group. This property is transmitted through the methylene (B1212753) linker to the azide functionality. The inductive effect of the pyrimidine ring reduces the electron density on the azide group. This electronic perturbation has several important consequences for the azide's reactivity:

1,3-Dipolar Cycloadditions: Organic azides are classic 1,3-dipoles used in "click" chemistry. The reactivity of azides in these cycloadditions is governed by frontier molecular orbital (FMO) interactions. Attaching an electron-withdrawing group, such as the pyrimidine ring, lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. acs.org The lowered LUMO energy makes the azide a better electrophile in reactions with electron-rich (HOMO-controlled) dipolarophiles, such as enamines or ynamines, in what is known as an inverse-electron-demand cycloaddition. acs.org Conversely, the lowered HOMO energy may decrease its reactivity toward electron-poor alkynes where the HOMOazide-LUMOalkyne interaction is dominant. researchgate.net

Nucleophilic Attack: The terminal nitrogen of an azide is mildly nucleophilic. nih.gov The electron-withdrawing pyrimidine ring diminishes this nucleophilicity, making the azide less reactive towards electrophiles.

Thermal and Photochemical Stability: The electronic nature of the substituent can influence the stability of the azide towards decomposition into a nitrene. The electron-withdrawing pyrimidine ring may stabilize the azide ground state, potentially increasing the activation energy required for nitrogen extrusion.

Influence of the Azidomethyl Group on the Pyrimidine Ring:

The azidomethyl group, in turn, influences the reactivity of the pyrimidine ring. The azide functional group is generally considered to be inductively electron-withdrawing. researchgate.net

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the azidomethyl group further depletes the π-system of the already electron-deficient pyrimidine ring. This effect enhances the ring's susceptibility to nucleophilic attack. If the pyrimidine ring were to bear a suitable leaving group (e.g., a halogen) at the C4 or C6 positions, its displacement by a nucleophile would be facilitated by the presence of the 2-(azidomethyl) substituent.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. The deactivating azidomethyl group would make such reactions even less favorable.

Basicity: The electron-withdrawing effect of the azidomethyl group is expected to decrease the basicity of the pyrimidine nitrogen atoms, lowering the pKa of the corresponding conjugate acid.

This synergistic relationship is crucial for designing synthetic strategies involving this compound, as the reactivity at one site is intrinsically linked to the electronic nature of the other.

Computational and Theoretical Insights into this compound Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, reactivity, and molecular properties of this compound. Methods such as Density Functional Theory (DFT) are instrumental in understanding its electronic structure and predicting its chemical behavior. jchemrev.comijcce.ac.ir

Transition state (TS) theory is fundamental to understanding reaction kinetics. Quantum chemical calculations, particularly using DFT, can locate and characterize the transition state structures for reactions involving this compound. arxiv.org

For a representative reaction, such as the 1,3-dipolar cycloaddition with an alkyne, computational analysis would involve:

Locating the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface connecting reactants and products. This provides the geometry of the TS.

Calculating Activation Energy (ΔE‡): The energy difference between the transition state and the reactants determines the activation barrier, which is directly related to the reaction rate.

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

A hypothetical study on the cycloaddition of this compound with propyne (B1212725) could yield the data shown in the table below. Such calculations would reveal whether the reaction is concerted or stepwise and predict the regioselectivity (i.e., the formation of the 1,4- vs. 1,5-disubstituted triazole).

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | Suggests a moderate reaction rate at room temperature. |

| Transition State Geometry | Asynchronous bond formation | Indicates partial ionic character in the transition state. |

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state. |

| Reaction Energy (ΔGrxn) | -35.2 kcal/mol | The reaction is highly exothermic and thermodynamically favorable. |

This table presents hypothetical DFT calculation results for illustrative purposes.

These analyses provide a molecular-level picture of the reaction pathway, offering insights that are often inaccessible through experimental means alone.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. acs.org For this compound, FMO analysis can predict its behavior towards various reagents.

LUMO (Lowest Unoccupied Molecular Orbital): The pyrimidine ring is strongly electron-withdrawing, and its π* system will contribute significantly to the LUMO. The LUMO is expected to be low in energy and localized primarily over the pyrimidine ring, particularly at the C4 and C6 positions. This low-lying LUMO makes the ring highly susceptible to attack by nucleophiles (HOMO-controlled reagents).

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to have significant contributions from the lone pairs of the pyrimidine nitrogens and the π-system of the azide group. The energy of the HOMO will determine the molecule's ability to act as a nucleophile or an electron donor.

The interaction between these frontier orbitals and those of a reacting partner determines the feasibility and nature of the reaction:

Nucleophilic Attack: A nucleophile's HOMO will interact with the LUMO of the pyrimidine ring. The reaction will be favored at the ring positions where the LUMO coefficient is largest.

1,3-Dipolar Cycloaddition: In a reaction with an electron-poor alkyne, the interaction between the HOMO of the azide and the LUMO of the alkyne is dominant. In contrast, with an electron-rich alkyne, the interaction between the LUMO of the azide and the HOMO of the alkyne becomes more important (inverse-electron-demand). acs.org The electron-withdrawing pyrimidine ring lowers the azide's LUMO energy, favoring the latter case.

| Orbital | Predicted Energy Level | Primary Localization | Predicted Reactivity |

| LUMO | Low | Pyrimidine Ring (C4/C6) | Site for nucleophilic attack |

| HOMO | Moderate | Azide group, N-atoms | Site for electrophilic attack, dipolarophile interaction |

This table provides a qualitative prediction of FMO properties.

The flexibility of this compound is primarily due to the rotation around the single bond connecting the pyrimidine ring (at C2) and the methylene carbon (CH2). The relative orientation of the azidomethyl group with respect to the pyrimidine ring can influence the molecule's reactivity, crystal packing, and interaction with biological targets.

Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. This generates a potential energy profile that identifies the most stable (low-energy) conformers and the energy barriers to rotation between them.

The key dihedral angle (τ) to consider is N1-C2-Cmethylene-Nazide. The stable conformers are expected to be those that minimize steric repulsion between the azide group and the N1/N3 atoms of the pyrimidine ring. The energetic profile would likely show distinct minima corresponding to staggered conformations.

| Conformer (Dihedral Angle τ) | Relative Energy (kcal/mol) (Hypothetical) | Description |

| Gauche (~60°) | 0.2 | Slightly higher energy due to minor steric interaction. |

| Anti (~180°) | 0.0 | Most stable conformer, minimizes steric clash. |

| Eclipsed (~0°/120°) | 4.5 | High-energy transition state for rotation. |

This table presents a hypothetical energetic profile from a conformational scan.

Applications of 2 Azidomethyl Pyrimidine in Advanced Organic Synthesis

Construction of Complex Pyrimidine-Containing Heterocyclic Systems

2-(Azidomethyl)pyrimidine (B6176972) serves as a versatile precursor for the synthesis of a wide array of pyrimidine-fused nitrogen heterocycles. The resident azide (B81097) moiety provides a reactive handle for various cyclization strategies, enabling the annulation of additional heterocyclic rings onto the pyrimidine (B1678525) core.

Synthesis of Triazole-Fused Pyrimidine Architectures via Click Chemistry

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole-containing compounds. This compound is an ideal substrate for this reaction, readily undergoing cycloaddition with a diverse range of terminal alkynes to afford triazole-fused pyrimidine derivatives. This methodology is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance.

The reaction of tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers, with terminal alkynes in the presence of a copper catalyst provides a direct route to 2-(1H-1,2,3-triazol-1-yl)pyrimidine derivatives. beilstein-archives.org This approach highlights the utility of the azide-alkyne cycloaddition in constructing C-N-linked bicyclic systems. The reaction proceeds with high yields, demonstrating the robustness of this synthetic strategy. beilstein-archives.org

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Product | Yield (%) |

| 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | Terminal Acetylenes | CuSO₄·5H₂O, Sodium Ascorbate | 4-Aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine | 84-98 |

This table showcases the high efficiency of the copper-catalyzed azide-alkyne cycloaddition for the synthesis of triazole-substituted pyrimidines.

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for the synthesis of these fused systems, which is particularly valuable in biological applications where copper toxicity is a concern.

Preparation of Diverse Fused Nitrogen Heterocyclic Scaffolds

Beyond the well-established click chemistry, the azide functionality of this compound can be leveraged to construct other fused nitrogen heterocycles. Intramolecular cyclization reactions, often involving the in situ generation of reactive intermediates, provide access to a variety of ring systems.

One notable example is the synthesis of tetrazolo[1,5-a]pyrimidines. These bicyclic systems can be prepared from the corresponding 2-(chloromethyl)pyrimidine (B1313406) by reaction with sodium azide, where the initially formed this compound undergoes a subsequent intramolecular cyclization. This ring-chain tautomerism between the azido (B1232118) and tetrazole forms is a key feature of this class of compounds. crossref.orgorganic-chemistry.org The equilibrium can be influenced by factors such as solvent polarity and temperature.

The intramolecular aza-Wittig reaction represents another powerful tool for the synthesis of fused nitrogen heterocycles. wikipedia.orgchem-station.com In this reaction, the azide group of a suitably functionalized this compound derivative can react with a phosphine (B1218219) to form an iminophosphorane. This intermediate can then undergo an intramolecular reaction with a carbonyl group, leading to the formation of a new ring fused to the pyrimidine core. This strategy has been employed in the synthesis of a variety of N-heterocyclic compounds. wikipedia.orgscispace.com

| Starting Material | Reaction Type | Key Intermediate | Fused Heterocycle |

| 2-(Chloromethyl)pyrimidine derivative | Azide substitution followed by intramolecular cyclization | This compound | Tetrazolo[1,5-a]pyrimidine |

| Substituted this compound with a carbonyl group | Intramolecular Aza-Wittig Reaction | Iminophosphorane | Various fused N-heterocycles |

This table illustrates different strategies for synthesizing diverse fused nitrogen heterocyclic scaffolds from this compound precursors.

Ring-Expansion and Ring-Contraction Methodologies

The reactivity of the azide group can also be harnessed to induce skeletal rearrangements of the pyrimidine ring. Through the generation of highly reactive nitrene intermediates, both ring expansion and ring contraction methodologies can be envisioned.

A study on the photolysis of 4-azidopyrimidine, a constitutional isomer of 2-azidopyrimidine, provides insight into the potential for ring expansion. The photochemically generated 4-pyrimidylnitrene was observed to undergo a ring expansion to form 1,3,5-triazacyclohepta-1,2,4,6-tetraene. nih.gov This transformation proceeds through a series of complex rearrangements and provides a precedent for the expansion of the pyrimidine ring system mediated by an azide-derived nitrene. While this specific example does not start with this compound, it demonstrates a plausible reactive pathway for azido-substituted pyrimidines.

While less common, ring contraction pathways could also be initiated by the decomposition of the azide to a nitrene, which could then undergo rearrangements leading to a five-membered ring system. The specific outcome of such reactions would be highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions employed.

Role as a Precursor for Advanced Molecular Building Blocks

This compound is not only a substrate for the construction of fused heterocycles but also a valuable precursor for the synthesis of more complex molecular building blocks, such as molecular probes and macrocyclic systems.

Design and Synthesis of Pyrimidine-Based Molecular Probes

The development of molecular probes for bioimaging and sensing is a rapidly growing field. The pyrimidine scaffold is an attractive component of such probes due to its prevalence in biological systems. This compound, through the application of click chemistry, offers a straightforward method for attaching pyrimidine moieties to fluorophores or other reporter groups.

By reacting this compound with an alkyne-functionalized fluorescent dye, a pyrimidine-based molecular probe can be readily synthesized. The resulting triazole linkage is stable under physiological conditions, making this an ideal conjugation strategy. This approach allows for the modular design of probes where the pyrimidine unit can act as a recognition element for specific biological targets. The versatility of click chemistry allows for the facile introduction of a wide variety of reporter groups, enabling the development of probes with tailored photophysical properties. nih.gov

Incorporation of this compound into Macrocyclic Systems

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. The incorporation of pyrimidine units into macrocyclic frameworks can impart specific conformational constraints and recognition properties.

This compound can be utilized as a key building block in the synthesis of pyrimidine-containing macrocycles. Intramolecular click chemistry is a particularly effective strategy for the macrocyclization of precursors containing both an azide and an alkyne functionality. beilstein-journals.orgnih.gov For instance, a linear precursor containing a this compound unit at one terminus and an alkyne at the other can undergo an intramolecular cycloaddition to form a macrocycle incorporating the pyrimidine ring. This approach has been successfully applied to the synthesis of nucleoside macrocycles, where an azido group on the sugar moiety reacts with an alkyne on the nucleobase. beilstein-journals.orgnih.govbeilstein-journals.org This demonstrates the feasibility of using azidomethyl-substituted pyrimidines in similar macrocyclization strategies.

| Application Area | Synthetic Strategy | Key Features |

| Molecular Probes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Modular design, stable triazole linkage, diverse reporter groups |

| Macrocyclic Systems | Intramolecular Azide-Alkyne Cycloaddition | High efficiency for large ring formation, conformational constraint |

This table summarizes the role of this compound as a precursor for advanced molecular building blocks, highlighting the key synthetic strategies and their advantages.

Functionalization of Polymeric Materials and Surfaces

The modification of polymer surfaces is crucial for tailoring their properties for specific applications, such as enhancing biocompatibility, improving adhesion, or introducing responsive functionalities. The azido group in this compound makes it an ideal candidate for surface functionalization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." drpress.orgrsc.orgnih.gov This reaction is highly efficient and specific, allowing for the covalent attachment of the pyrimidine moiety to polymer surfaces that have been pre-functionalized with alkyne groups. researchgate.net

The process typically involves first introducing terminal alkyne groups onto the polymer surface. Subsequently, the alkyne-functionalized surface is treated with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently grafting the pyrimidine unit to the polymer. This method provides a powerful and versatile route for creating surfaces with tailored chemical and physical properties. researchgate.net

Table 1: Key Aspects of Polymer Functionalization using this compound

| Feature | Description |

| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" |

| Key Functional Groups | Azide (-N3) on this compound and Alkyne (-C≡CH) on the polymer surface |

| Resulting Linkage | 1,2,3-Triazole ring |

| Advantages | High efficiency, high selectivity, mild reaction conditions |

| Potential Applications | Biomaterial engineering, sensor development, advanced coatings |

Development of Novel Molecular Libraries for Chemical Biology Research

The search for new bioactive molecules is a central theme in chemical biology and drug discovery. The construction of diverse molecular libraries for high-throughput screening is a key strategy in this endeavor. nih.govescholarship.org Pyrimidine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.netmdpi.com

This compound serves as a valuable building block in the combinatorial synthesis of novel molecular libraries. escholarship.orgaccessscience.com Its azido group provides a reactive handle for diversification. Through the aforementioned CuAAC reaction, a wide array of alkyne-containing fragments can be readily attached to the pyrimidine core, rapidly generating a large number of structurally diverse compounds. This approach allows for the systematic exploration of the chemical space around the pyrimidine scaffold, increasing the probability of discovering molecules with desired biological activities. nih.gov

The resulting triazole-linked pyrimidine derivatives can be screened against various biological targets to identify new probes for studying cellular processes or potential leads for drug development.

Application in Fragment-Based and Diversity-Oriented Synthesis

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery. FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target, followed by the optimization of these fragments into more potent leads. nih.govyoutube.com DOS, on the other hand, aims to create collections of structurally diverse and complex molecules to explore novel areas of chemical space. researchgate.netnih.govcam.ac.ukcam.ac.uk

The pyrimidine scaffold is a common feature in many successful drugs, making it an attractive starting point for both FBDD and DOS. mdpi.com this compound, as a small, functionalized pyrimidine derivative, can be utilized as a fragment in FBDD screening campaigns. Its ability to form specific interactions with a target protein can be detected using various biophysical techniques. nih.gov

In the context of DOS, the reactive azide group of this compound allows for its incorporation into complex molecular architectures through various chemical transformations. researchgate.netnih.govelsevierpure.com By combining this compound with other building blocks in a systematic and divergent manner, chemists can generate libraries of compounds with high skeletal and stereochemical diversity. This approach increases the chances of discovering molecules with novel biological functions.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. nih.govnih.govrepec.org The pyrimidine ring, with its nitrogen atoms capable of hydrogen bonding, can play a crucial role in directing the self-assembly of molecules. nih.govnih.govresearchgate.net

While direct studies on the supramolecular chemistry of this compound are not extensively documented, the functional groups present in this molecule suggest its potential in this field. The pyrimidine core can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly. The azidomethyl group, upon reaction to form a triazole, introduces additional hydrogen bond donors and acceptors, further influencing the intermolecular interactions and the resulting supramolecular architecture.

The principles of self-assembly are fundamental to the formation of complex structures such as molecular flowers and other intricate nano- and micro-structures. nih.govnih.govrepec.org The ability to program molecules to self-assemble into desired architectures is a major goal of supramolecular chemistry, with potential applications in materials science, nanotechnology, and medicine.

Analytical Strategies for Characterization of 2 Azidomethyl Pyrimidine and Its Derivatives in Synthetic Sequences

Spectroscopic Methodologies for Structural Elucidation of Synthetic Products

The structural confirmation of 2-(Azidomethyl)pyrimidine (B6176972) and its derivatives synthesized in various reaction sequences relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the synthesized compounds, ensuring the desired transformations have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the pyrimidine (B1678525) ring exhibit characteristic chemical shifts and coupling patterns. Typically, the proton at the C5 position appears as a triplet, while the protons at the C4 and C6 positions appear as a doublet. The methylene (B1212753) protons (CH₂) of the azidomethyl group are expected to appear as a distinct singlet, typically in the range of 4.0-5.0 ppm, due to the electron-withdrawing nature of the adjacent azide (B81097) group and the pyrimidine ring. mdpi.com The disappearance of signals corresponding to a starting material (e.g., the methylene protons of 2-(chloromethyl)pyrimidine) and the appearance of this new singlet for the azidomethyl group provide clear evidence for the successful progress of the reaction.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atoms of the pyrimidine ring resonate in the aromatic region of the spectrum, while the methylene carbon of the azidomethyl group is expected to appear at a characteristic chemical shift, typically shielded compared to the corresponding halomethyl precursor. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively assign proton and carbon signals, especially for more complex derivatives. jocpr.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-4, H-6 | ~8.8 | ~158 |

| Pyrimidine H-5 | ~7.4 | ~122 |

| Pyrimidine C-2 | - | ~165 |

| -CH₂-N₃ | ~4.5 | ~55 |

Note: Predicted values are based on typical chemical shifts for pyrimidine and azido-containing compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Azide and Pyrimidine Moiety Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying key functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the successful introduction of the azide moiety.

The azide group (–N₃) has a strong and highly characteristic antisymmetric stretching vibration that appears in a relatively uncongested region of the spectrum, typically between 2100 and 2160 cm⁻¹. acs.orgmdpi.com The presence of this sharp, intense absorption band is a definitive indicator of the azide functional group. mdpi.com

In addition to the azide stretch, the pyrimidine ring gives rise to several characteristic vibrations. These include C-H aromatic stretching vibrations, typically observed above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations, which appear in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net C-H bending vibrations for the pyrimidine ring are also observed in the fingerprint region. Monitoring the appearance of the strong azide peak and the preservation of the pyrimidine ring vibrations is crucial for confirming the identity of the synthetic product.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Antisymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Pyrimidine C=N, C=C | Ring Stretch | 1400 - 1600 | Medium to Strong |

| Methylene C-H | Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Reaction Progress and Product Mass Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of the synthesized this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common and characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion at [M-28]⁺. nih.gov Further fragmentation of the pyrimidine ring can also be observed, providing additional structural information. researchgate.netsapub.org By monitoring the reaction mixture over time, MS can be used to track the disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak, thereby confirming reaction completion.

Table 3: Expected Mass Spectrometry Data for this compound (C₅H₅N₅)

| Ion | m/z (Calculated) | Description |

| [M]⁺ | 135.0545 | Molecular Ion |

| [M-N₂]⁺ | 107.0589 | Loss of Nitrogen |

| [C₄H₄N]⁺ | 66.0344 | Pyrimidine Ring Fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze compounds containing chromophores. The pyrimidine ring is a heterocyclic aromatic system that exhibits characteristic π → π* transitions in the UV region. nih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrimidine chromophore. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the presence of substituents. nih.gov While the azidomethyl group itself is not a strong chromophore in the accessible UV-Vis range, its introduction can cause slight shifts (either bathochromic or hypsochromic) in the absorption bands of the pyrimidine ring due to electronic effects. Comparing the spectrum of the product to that of the starting material can provide supporting evidence for the chemical transformation. researchgate.net

Table 4: Typical UV-Vis Absorption for Pyrimidine Derivatives in a Polar Solvent

| Transition | Approximate λ_max (nm) |

| π → π | ~240 - 270 |

| n → π | ~290 - 320 |

Chromatographic Techniques for Purity Assessment and Separation in Synthetic Pathways

Chromatographic methods are essential for separating the components of a reaction mixture and assessing the purity of the final product. High-Performance Liquid Chromatography is the most widely used technique for these purposes in the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for both the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC is commonly employed for pyrimidine derivatives. researchgate.net

In a typical setup, a C8 or C18 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a buffer or acid modifier to improve peak shape. researchgate.net By injecting aliquots of the reaction mixture at different time points, the progress of the synthesis can be monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product.

Once the reaction is complete, HPLC is used to determine the purity of the isolated product. The purity is typically calculated from the relative peak area of the main product compared to the total area of all peaks in the chromatogram. For purification, preparative HPLC can be used to isolate the desired compound from unreacted starting materials, byproducts, and other impurities.

Table 5: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of synthetic sequences involving this compound, GC-MS is particularly valuable for the characterization of thermally stable intermediates and byproducts. The successful application of GC-MS for pyrimidine derivatives has been established, demonstrating its utility in resolving complex mixtures and providing detailed structural information.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Key parameters in a GC-MS analysis that would be optimized for this compound and its derivatives include the choice of the capillary column (stationary phase), the temperature program of the GC oven, and the ionization method in the MS. For instance, a non-polar or medium-polarity column would likely be suitable for the separation of pyrimidine derivatives. The temperature program would be carefully developed to ensure adequate separation of compounds with varying volatilities without causing thermal degradation of the azide functional group. Electron ionization (EI) is a common technique that provides reproducible mass spectra, which can be compared against spectral libraries for compound identification.

A hypothetical GC-MS analysis of a reaction mixture containing this compound might reveal the presence of the starting material, the desired product, and any volatile impurities or byproducts. The retention time from the GC provides a characteristic identifier for each compound, while the mass spectrum offers definitive structural information.

Table 1: Hypothetical GC-MS Data for Volatile Compounds in a Synthetic Reaction of this compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-(Chloromethyl)pyrimidine (B1313406) (Starting Material) | 8.5 | 128 (M+), 93, 66 |

| This compound | 9.2 | 135 (M+), 107, 80, 53 |

| Pyrimidine (Potential byproduct) | 4.1 | 80 (M+), 53, 52 |

This data is illustrative and based on the expected fragmentation patterns of similar compounds.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable technique for the rapid and convenient monitoring of chemical reactions. scispace.comlibretexts.org Its simplicity, speed, and low cost make it an ideal choice for tracking the progress of synthetic transformations involving this compound. By providing a qualitative assessment of the presence of starting materials, products, and byproducts, TLC allows chemists to determine reaction completion and optimize reaction conditions in real-time.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of adsorbent material (e.g., silica gel) on a solid support. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This differential migration results in the separation of the components into distinct spots.

For monitoring a reaction involving the conversion of a less polar precursor to a more polar derivative of this compound, a typical TLC analysis would show the gradual disappearance of the starting material spot and the concurrent appearance of a new spot corresponding to the product, which would have a different retention factor (Rf) value. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a chemical staining agent.

The choice of the eluent (solvent system) is critical for achieving good separation. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, is often employed to find the optimal mobile phase.

Table 2: Illustrative TLC Monitoring of the Synthesis of a this compound Derivative

| Compound | Rf Value (Ethyl Acetate/Hexane 1:3) | Visualization Method |

| This compound (Starting Material) | 0.65 | UV (254 nm) |

| Amine-substituted derivative (Product) | 0.30 | UV (254 nm), Ninhydrin stain |

| Unidentified byproduct | 0.80 | UV (254 nm) |

Rf values are dependent on the specific stationary and mobile phases used.

X-ray Crystallography for Absolute Stereochemical and Crystal Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This level of structural detail is often essential for confirming the successful synthesis of a target molecule and for understanding its chemical properties and biological activity.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

While no specific crystal structure of this compound is publicly available, the crystal structures of numerous other pyrimidine derivatives have been successfully determined. scispace.comresearchgate.netnih.gov These studies provide a framework for the expected geometric parameters of the pyrimidine ring and its substituents. For a novel derivative of this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and the geometry of the azidomethyl group relative to the pyrimidine ring.